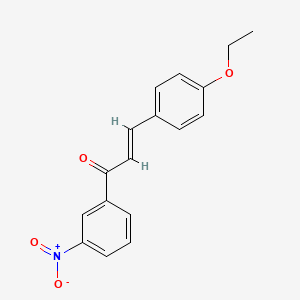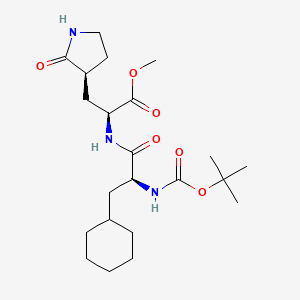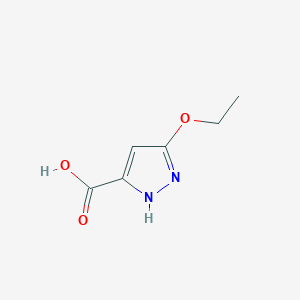![molecular formula C11H13N3 B3165268 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine CAS No. 898055-82-8](/img/structure/B3165268.png)
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Mécanisme D'action
Target of Action
The primary targets of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities , suggesting that it may interfere with the life cycles of Leishmania and Plasmodium species.
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biological context in which it is present .
Cellular Effects
Some pyrazole derivatives have been shown to have antileishmanial and antimalarial activities . These effects are likely due to interactions with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of 2-methylbenzylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Comparaison Avec Des Composés Similaires
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
1-[(2-Methylphenyl)methyl]-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.
2-Methyl-1H-pyrazol-4-amine: Lacks the phenylmethyl group, resulting in different chemical properties.
Uniqueness: 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQGANWPTDYTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)
![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)
![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)
![2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165226.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)
![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)



![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)



